molecular formula C21H27FN2O3S B2860498 N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 953261-47-7

N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2860498
CAS RN: 953261-47-7
M. Wt: 406.52
InChI Key: NXMQEIAORLGSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound. It contains a benzylpiperidine moiety, which is often found in pharmaceuticals and other biologically active compounds . The ethoxy and fluorobenzenesulfonamide groups are also common in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. They often crystallize in unique formations . For a precise analysis, techniques like X-ray crystallography would be needed.


Chemical Reactions Analysis

The chemical reactions involving such compounds can be diverse, depending on the functional groups present in the molecule. Piperidine derivatives, for example, have been involved in a variety of intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For instance, a related compound, N-(1-benzylpiperidin-4-yl)-N’-(tert-butyl)thiourea, has a density of 1.1±0.1 g/cm3, a boiling point of 399.6±52.0 °C at 760 mmHg, and a flash point of 195.5±30.7 °C .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can be used in intra- and intermolecular reactions to form various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are present in over twenty classes of drugs, indicating the compound’s versatility in drug design.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds. N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide can be utilized in the discovery and biological evaluation of potential drugs. Its structure allows for the development of new analgesics with potent activity and reduced side effects, which is particularly relevant in the context of opioid derivatives .

Analgesic Drug Development

Building on its pharmacological potential, this compound can serve as a precursor in the synthesis of Fentanyl-derived analgesics. These are designed to offer potent pain relief while minimizing the adverse effects associated with long-term opioid use. The compound’s ability to crystallize with unique conformations makes it suitable for developing a range of new analgesics .

Chemical Crystallography

In chemical crystallography, the compound’s crystalline structure provides insights into molecular conformations and interactions. It crystallizes with four crystallographically unique molecules in the asymmetric unit, which aids in understanding the molecular arrangement and potential pseudo-symmetry in related compounds .

Organic Synthesis Methodologies

The compound is involved in various organic synthesis methodologies, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions. These methods are essential for creating biologically active piperidines and advancing organic chemistry’s capabilities .

Neuropharmacology Research

Given its structural similarity to compounds with known neuropharmacological activity, this compound can be instrumental in researching neuropathic pain treatment. It can be used to synthesize novel compounds aimed at treating neuropathic pain with fewer side effects than traditional treatments .

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.

Mode of Action

It is believed to interact with its target, acetylcholinesterase, and potentially inhibit its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway . By inhibiting the breakdown of acetylcholine, it potentially enhances the signal transmission at cholinergic synapses. The downstream effects of this could include increased muscle contraction, secretion, or changes in heart rate, depending on the specific location of the affected synapses.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of similar piperidine derivatives have been studied . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and properties. Proper handling and storage procedures should always be followed to ensure safety .

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-2-27-21-9-8-19(14-20(21)22)28(25,26)23-15-17-10-12-24(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,23H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMQEIAORLGSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.